molecular formula C18H28N2O2 B5069034 2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B5069034
M. Wt: 304.4 g/mol
InChI Key: WNYQOHFFDMGEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide is an organic compound that features a tert-butyl group attached to a phenoxy moiety, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves the following steps:

    Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 4-tert-butylphenoxyacetic acid: The 4-tert-butylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-tert-butylphenoxyacetic acid.

    Amidation: The final step involves the reaction of 4-tert-butylphenoxyacetic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)14-5-7-16(8-6-14)22-13-17(21)19-15-9-11-20(4)12-10-15/h5-8,15H,9-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYQOHFFDMGEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.